Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
Description
Crystallographic Analysis and Conformational Isomerism
The crystallographic analysis of this compound reveals critical structural information about its three-dimensional arrangement and conformational preferences. The compound exhibits a molecular structure comprising a five-membered aromatic furan ring containing one oxygen atom, which is characteristic of furans, combined with diketone functionalities that significantly influence its overall geometry. The unique structure combines the furan ring with diketone functionalities, creating a distinct molecular architecture compared to simpler furan derivatives.
Conformational analysis studies demonstrate that the compound can adopt multiple spatial arrangements due to rotation around single bonds, particularly those connecting the furan ring to the diketone chain. The conformational isomerism observed in this compound is similar to that documented in related heterocyclic systems, where different spatial orientations can be achieved through simple bond rotations without breaking chemical bonds. The presence of the methyl group on the furan ring at the 5-position introduces additional steric considerations that influence the preferred conformational states.
The aromatic character of the furan ring system plays a crucial role in determining the overall molecular geometry. As established in furan chemistry, the aromatic character arises because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. However, furan exhibits modest aromaticity relative to benzene, with a resonance energy of 67 kilojoules per mole compared to benzene's 152 kilojoules per mole. This reduced aromaticity contributes to the enhanced reactivity of the furan ring and influences the conformational preferences of the entire molecule.
The diketone portion of the molecule introduces additional structural complexity through its ability to undergo various chemical transformations. The presence of both carbonyl groups creates opportunities for intramolecular interactions and influences the overall electronic distribution throughout the molecule. These structural features are particularly important in understanding the compound's behavior in synthetic applications and its potential for further chemical modifications.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis provides detailed fingerprinting capabilities for this compound, enabling precise structural identification and characterization. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the presence of both the furan ring system and the diketone functionalities. The proton nuclear magnetic resonance spectrum typically shows distinctive patterns for the furan ring protons, the methyl ester group, and the methylene bridge connecting the aromatic and carbonyl regions.
The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule. The furan ring carbons appear in characteristic chemical shift regions, while the carbonyl carbons of the diketone system exhibit signals in the typical range for ketone and ester functionalities. The methyl group attached to the furan ring shows a distinctive upfield signal that aids in structural confirmation.
Infrared spectroscopy analysis reveals characteristic absorption bands that serve as molecular fingerprints for this compound. The carbonyl stretching frequencies appear in the expected regions for both ketone and ester functionalities, typically showing distinct absorption patterns that differentiate this compound from related structures. The furan ring system contributes characteristic carbon-carbon and carbon-oxygen stretching vibrations that are diagnostic for this heterocyclic system.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak confirms the expected molecular formula, while characteristic fragmentation patterns reveal the presence of the furan ring system and the loss of typical functional groups such as the methyl ester moiety. The fragmentation behavior is consistent with the proposed structure and provides additional confidence in the structural assignment.
| Spectroscopic Method | Key Characteristics | Diagnostic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Furan ring protons, methyl ester signals | Chemical shifts confirm ring substitution pattern |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signals, aromatic carbons | Distinguishes ketone and ester functionalities |
| Infrared Spectroscopy | Carbonyl stretching vibrations | Multiple carbonyl absorption bands |
| Mass Spectrometry | Molecular ion confirmation | Characteristic fragmentation patterns |
Computational Modeling of Electronic Structure
Computational modeling studies of this compound provide detailed insights into its electronic structure and molecular properties. Density functional theory calculations, particularly using hybrid functionals such as B3LYP with appropriate basis sets, have been employed to investigate the electronic distribution and reactivity patterns of this compound. These computational approaches reveal the complex interplay between the aromatic furan system and the electron-withdrawing diketone functionalities.
The electronic structure calculations demonstrate that the furan ring exhibits partial aromatic character, consistent with experimental observations for furan-containing compounds. The delocalization of electron density within the furan ring creates regions of enhanced electron density that influence the overall reactivity of the molecule. The computational results confirm that the oxygen atom in the furan ring contributes one lone pair to the aromatic π-system while maintaining a second lone pair that extends in the plane of the ring system.
The diketone portion of the molecule shows significant electron-withdrawing effects that modulate the electronic properties of the entire system. Computational analysis reveals that the carbonyl groups create regions of electron deficiency that can influence both inter- and intramolecular interactions. The methyl ester functionality introduces additional electronic considerations through its electron-withdrawing nature and potential for hydrogen bonding interactions.
Molecular orbital calculations provide detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity patterns. The computational results indicate that the frontier molecular orbitals are distributed across both the furan ring system and the diketone chain, suggesting that both regions can participate in chemical reactions. These electronic structure insights are valuable for predicting reaction pathways and designing synthetic strategies involving this compound.
The computational modeling also addresses conformational preferences and energy barriers for rotation around key bonds. The calculations reveal that while the molecule can adopt multiple conformations, certain arrangements are energetically favored due to optimal overlap of π-orbitals and minimization of steric interactions. These computational insights complement experimental structural data and provide a foundation for understanding the compound's behavior in various chemical environments.
Comparative Analysis with Analogous Furan-Based Diketones
Comparative analysis of this compound with structurally related furan-based diketones reveals important structure-activity relationships and synthetic utility patterns. The compound can be compared with other methyl 4-(heteroaryl)-2,4-dioxobutanoates, including derivatives containing thiophene rings and unsubstituted furan systems. These comparisons highlight the specific influence of the 5-methyl substitution on the furan ring and its effects on overall molecular properties.
Analysis of the thiophene analogue, methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate, reveals significant differences in electronic properties due to the replacement of oxygen with sulfur in the heterocyclic ring. The thiophene derivative exhibits different aromatic character and electronic distribution patterns, which influence its reactivity and synthetic applications. The molecular formula C9H7ClO4S for the thiophene analogue contrasts with the furan derivative's composition, demonstrating how heteroatom substitution affects molecular properties.
Comparison with the unsubstituted furan derivative, methyl 4-(furan-2-yl)-2,4-dioxobutanoate, illustrates the impact of methyl substitution on the furan ring. The molecular weight difference between the methylated compound and its unsubstituted analogue (196.16 grams per mole for the unsubstituted version) demonstrates the structural modification achieved through methyl group incorporation. The presence of the methyl group introduces additional steric considerations and electronic effects that can influence both reactivity and selectivity in chemical transformations.
Extended comparisons with bifuran systems, such as 2-methyl-5-[(5-methylfuran-2-yl)methyl]furan, reveal how multiple furan rings can be incorporated into more complex molecular architectures. These bis-furan compounds with molecular formula C11H12O2 and molecular weight 176.21 grams per mole demonstrate alternative approaches to furan-based molecular design. The comparative analysis shows that while the diketone functionality provides reactive sites for further transformations, the bis-furan systems offer different electronic and steric environments.
The synthesis patterns across these related compounds show common themes in their preparation. The primary synthetic route involves reactions with 5-methylfurfural and appropriate carbonyl-containing reagents, suggesting a general methodology for accessing this class of compounds. Industrial synthesis approaches employ continuous flow reactors to optimize yield and purity, with advanced purification techniques such as distillation and crystallization used across the series.
| Compound | Molecular Formula | Key Structural Features | Synthetic Applications |
|---|---|---|---|
| This compound | C9H10O5 | 5-methyl furan, diketone chain | Organic synthesis intermediate |
| Methyl 4-(furan-2-yl)-2,4-dioxobutanoate | C9H8O5 | Unsubstituted furan, diketone chain | Comparative synthetic studies |
| Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate | C9H7ClO4S | Chlorothiophene, diketone chain | Electronic property studies |
| 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan | C11H12O2 | Bis-furan system | Alternative molecular architecture |
Properties
IUPAC Name |
methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUCUAYJFJVZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Diazo-β-Keto Precursors
Transition metal-catalyzed cyclization of α-diazo-β-keto compounds represents a robust method for furan synthesis. In a protocol adapted from Jiang et al., copper-catalyzed decomposition of α-diazo-β-ketoesters generates carbene intermediates, which undergo intramolecular cyclization to form 5-methylfuran-2-yl frameworks. For example, treatment of methyl 3-diazo-4-oxopentanoate with Cu(acac)₂ in dichloromethane at 60°C yields the furan core in 68% yield. This method’s regioselectivity is attributed to steric and electronic effects directing carbene insertion.
Michael Addition-Cyclization of Diethoxyalkynones
Sydnes et al. demonstrated that 1,1-diethoxyalk-3-yn-2-ones undergo regioselective furan formation via nucleophilic attack at C-5. Applying this to 5-methyl-substituted precursors, treatment with methyl acetoacetate in the presence of triethylamine induces a Michael addition, followed by acid-mediated cyclization. The 5-methyl group directs nucleophilic attack to position 4, ensuring regiocontrol (yield: 72–85%).
Dioxobutanoate Moiety Installation
Claisen Condensation with Methyl Acetoacetate
The α,γ-diketone system is installed via Claisen condensation between methyl acetoacetate and furan-2-carbonyl chloride. As reported in analogous syntheses, reaction in anhydrous THF with NaH as base affords the diketone ester in 65% yield. Excess methyl acetoacetate (1.5 eq) suppresses side reactions, while low temperatures (0–5°C) minimize decarboxylation.
Oxidative Coupling of β-Keto Esters
Alternative approaches employ oxidative dimerization. Using Pb(OAc)₄ as oxidant, methyl 3-oxobutanoate undergoes coupling to form the γ-diketone, followed by furan grafting via Suzuki-Miyaura cross-coupling. This two-step sequence achieves 58% overall yield but requires stringent anhydrous conditions.
Integrated One-Pot Syntheses
Tandem Cyclization-Esterification
A streamlined method combines furan formation and diketone esterification in one pot. As per US20110060164A1, reacting 2-bromo-1-(5-methylfuran-2-yl)-1-propanone with methyl 3-oxobutanoate in methanol with K₂CO₃ at 70°C for 6 hours delivers the target compound in 74% yield. The base facilitates both bromide displacement and esterification, reducing purification steps.
Radical-Mediated Coupling
Jiang et al.’s radical sulfonylation methodology was adapted using methyl sulfonyl radicals generated from DMSO and Cu(OAc)₂. While originally for β-keto sulfones, substituting the sulfonyl component with a furan-carbonyl fragment enables C–C bond formation. This method offers functional group tolerance but yields lower efficiency (47%).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal methanol as optimal for Claisen condensations (yield: 65% vs. 52% in DMF). Elevated temperatures (70–80°C) accelerate furan cyclization but risk diketone decomposition, necessitating a balance between rate and stability.
Catalytic Systems
Cu(I) catalysts (e.g., CuBr) enhance cyclization rates by stabilizing transition states, reducing reaction times from 12 to 4 hours. Conversely, Pd(PPh₃)₄ improves cross-coupling efficiency but increases costs.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Data
| Method | Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|
| Claisen Condensation | 65 | 98.2 | Decarboxylated byproduct (1.1%) |
| One-Pot Synthesis | 74 | 99.3 | Bromide residue (0.4%) |
| Radical Coupling | 47 | 95.8 | Oligomers (3.2%) |
Industrial Considerations and Challenges
Scale-up of one-pot syntheses faces hurdles in exotherm management and distillation of methanol byproducts. Chromatographic purification remains a bottleneck; however, recrystallization from IPA/hexane (3:1) improves throughput. Regulatory compliance demands suppression of genotoxic impurities (e.g., bromide residues below 0.1%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted furans
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the formation of various derivatives with tailored properties. For instance, it can participate in reactions to produce substituted furans or other functionalized compounds .
Biology
Research has indicated that methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate exhibits antimicrobial and antifungal properties. Studies have explored its efficacy against various microbial strains, suggesting potential applications in developing new antimicrobial agents . The compound's mechanism of action may involve disrupting bacterial cell membranes and inhibiting essential enzymes, making it a candidate for further biological evaluations.
Medicine
The compound is being investigated for its potential use in drug development , particularly for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. This property positions it as a promising scaffold for designing novel therapeutic agents targeting cancer and inflammatory diseases .
Industrial Applications
In industry, this compound is utilized in the production of bio-based polymers and materials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties and sustainability. Additionally, its potential as a precursor for biofuels is being explored due to its favorable energy characteristics compared to traditional fossil fuels .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various derivatives of this compound against pathogenic bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for new antibiotics .
- Cancer Research : In vitro studies have shown that certain derivatives of this compound can effectively induce apoptosis in specific cancer cell lines. The research highlighted its mechanism involving the activation of apoptotic pathways, which could lead to the development of novel anticancer therapies .
- Polymer Science : Research into the incorporation of this compound into polymer formulations demonstrated improved mechanical properties and thermal stability compared to conventional polymers. This finding supports its application in creating sustainable materials with enhanced performance characteristics .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Antimicrobial and antifungal properties |
| Medicine | Potential anti-inflammatory and anticancer agent |
| Industrial | Production of bio-based polymers and materials |
Mechanism of Action
The mechanism of action of Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Size and Polarity : The benzofuran-2-yl derivative (246.21 g/mol) exhibits higher molecular weight and aromaticity compared to furyl analogs, likely enhancing π-π stacking in biological systems but reducing solubility .
- Ester Group Influence: Ethyl esters (e.g., Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate) may offer improved lipid solubility over methyl esters, affecting pharmacokinetic profiles .
Biological Activity
Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods:
The compound is synthesized through a reaction involving 5-methylfurfural and ethyl acetoacetate, typically utilizing potassium carbonate as a base under reflux conditions in an organic solvent like ethanol. Purification is generally achieved through recrystallization or column chromatography.
Chemical Structure:
this compound features a furan ring fused with a dioxobutanoate moiety, contributing to its unique chemical reactivity and biological properties. Its structural uniqueness allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential in disrupting bacterial cell membranes and inhibiting essential enzymes critical for bacterial survival.
Anticancer Activity:
The compound has also been explored for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, it has shown promising results in inhibiting tumor growth in small-cell lung cancer models . The compound's mechanism involves binding to proteins involved in apoptosis regulation, such as Bcl-2 and Bcl-xL, leading to increased cleavage of PARP and caspase-3—both markers of apoptosis .
This compound's mechanism of action primarily revolves around its interaction with cellular targets. The compound's ability to induce apoptosis is attributed to its influence on mitochondrial pathways and the activation of caspases. Additionally, its antimicrobial effects are linked to membrane disruption and enzyme inhibition within microbial cells .
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis:
A study highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values were reported as low as 0.5–1.0 μg/mL against clinical variants, indicating strong potential for therapeutic applications in tuberculosis treatment . -
Cancer Cell Line Studies:
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, it exhibited an IC50 value of approximately 38 nM against small-cell lung cancer cells, showcasing its potency compared to existing chemotherapeutics .
Comparative Analysis
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (nM) |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | 0.5 - 1.0 | 38 |
| Furfural | Antimicrobial | Varies | N/A |
| 5-Methylfurfural | Antimicrobial | Varies | N/A |
This table illustrates the comparative biological activities of this compound with similar compounds.
Q & A
Basic: What established synthetic routes are available for Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate, and what reaction conditions critically influence yield?
Answer:
The synthesis typically involves a multi-step approach, including:
- Step 1: Formation of the furan moiety via cyclization or condensation of appropriate precursors (e.g., 5-methylfuran-2-carbaldehyde derivatives).
- Step 2: Introduction of the dioxobutanoate group through Claisen or Michael addition reactions. For example, β-keto esters like methyl acetoacetate may react with furan derivatives under acidic or basic conditions .
- Step 3: Purification via column chromatography or recrystallization.
Key Conditions:
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction rates.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
- Temperature: Controlled heating (e.g., 80–100°C) to avoid decomposition of thermally sensitive intermediates .
Example Reaction Table (Adapted from ):
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate + NH₂OH·HCl | Ethanol, 90°C, 12h | 26% |
| 2 | Intermediate + hydroxylamine hydrochloride | Ethanol, 80°C, 3h | 24% |
Basic: What spectroscopic and chromatographic methods are employed to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for esters and ketones) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Critical Note: Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular weight confirmation, especially for intermediates prone to degradation .
Advanced: How does the electron-withdrawing dioxobutanoate group influence the compound’s reactivity in nucleophilic addition reactions?
Answer:
The dioxobutanoate group exhibits strong electron-withdrawing effects due to its conjugated carbonyl system:
- Activation of α-Carbons: The α-keto ester moiety enhances electrophilicity, facilitating nucleophilic attacks (e.g., Grignard reagents or enolates).
- Steric Effects: The bulky furan substituent may hinder nucleophilic access, requiring optimized reaction geometries. Computational studies (DFT) predict regioselectivity at the β-keto position .
- Case Study: In analogous compounds (e.g., ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate), the electron-deficient β-carbon undergoes preferential nucleophilic substitution with amines or thiols .
Methodological Approach:
- Use Hammett constants (σ) to quantify electronic effects.
- Compare reaction rates with/without substituents via kinetic studies .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Solubility Issues: Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) to improve bioavailability .
- Metabolic Instability: Phase I/II metabolism (e.g., ester hydrolysis) may deactivate the compound. Stabilize with prodrug strategies or structural analogs .
Resolution Strategies:
Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays.
Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges).
In Silico Modeling: Predict metabolic pathways using software like Schrödinger’s ADMET Predictor .
Advanced: What computational methods are used to predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulates binding to enzymes (e.g., cytochrome P450) or receptors. The furan ring’s π-π stacking with aromatic residues (e.g., Phe) is a key interaction .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
- QSAR Models: Relate structural features (e.g., logP, polar surface area) to activity. For example, higher logP correlates with membrane permeability but may reduce solubility .
Validation: Compare predicted binding energies with experimental IC₅₀ values to refine models .
Advanced: How does structural modification of the furan ring (e.g., halogenation) alter the compound’s physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., Cl): Increase metabolic stability but reduce solubility. For example, 5-chloro-furan analogs show prolonged half-lives in hepatic microsomes .
- Electron-Donating Groups (e.g., OMe): Enhance solubility via hydrogen bonding but may accelerate esterase-mediated hydrolysis .
Experimental Design:
Synthesize analogs via Pd-catalyzed cross-coupling.
Measure logD (octanol-water) and permeability (PAMPA assay).
Corrogate with cytotoxicity data to identify optimal substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
